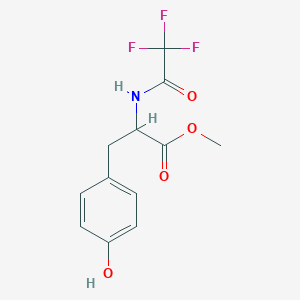
(S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate is a synthetic organic compound that features a trifluoroacetamido group, a hydroxyphenyl group, and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and (S)-2-amino-3-(trifluoroacetamido)propanoic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction.
Esterification: The intermediate is then subjected to esterification using methanol and an acid catalyst to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The trifluoroacetamido group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Ether or amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate involves its interaction with specific molecular targets. The trifluoroacetamido group may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Methyl 3-(4-hydroxyphenyl)-2-amino-propanoate: Lacks the trifluoroacetamido group.
(S)-Methyl 3-(4-methoxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate: Contains a methoxy group instead of a hydroxy group.
Uniqueness
(S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetamido)propanoate is unique due to the presence of both the hydroxyphenyl and trifluoroacetamido groups, which confer distinct chemical and biological properties.
For precise and detailed information, consulting specialized scientific literature and databases such as SciFinder® is recommended.
Propiedades
Fórmula molecular |
C12H12F3NO4 |
|---|---|
Peso molecular |
291.22 g/mol |
Nombre IUPAC |
methyl 3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C12H12F3NO4/c1-20-10(18)9(16-11(19)12(13,14)15)6-7-2-4-8(17)5-3-7/h2-5,9,17H,6H2,1H3,(H,16,19) |
Clave InChI |
RPUGHMMKNNBUQA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


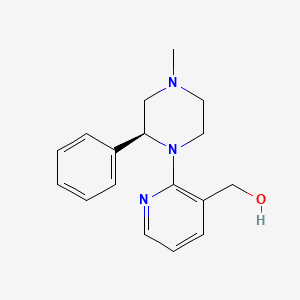
![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B13877375.png)
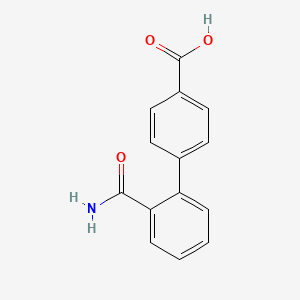

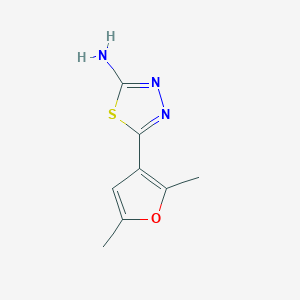
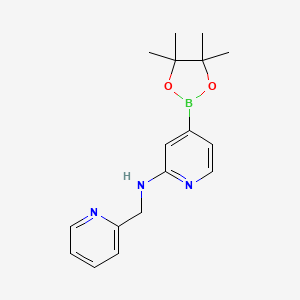
![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)
![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)






